4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a nitro group on the phenyl ring, along with the pyrazole core, imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by cyclization to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 4-trifluoromethyl-2-anilinoquinoline
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
Uniqueness
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro and a trifluoromethyl group on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H8F3N3O2 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C11H8F3N3O2/c1-7-5-15-16(6-7)9-3-2-8(11(12,13)14)4-10(9)17(18)19/h2-6H,1H3 |
InChI Key |
XCNUOWLAWRAMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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